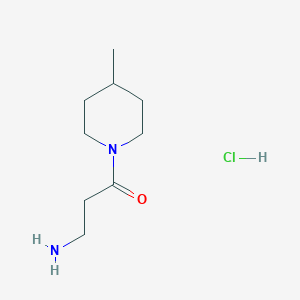

3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Beschreibung

3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride is a tertiary amine derivative featuring a propanone backbone substituted with a 4-methylpiperidinyl group and an amino moiety. Its molecular formula is C9H17ClN2O (calculated based on structural analogs in ).

Eigenschaften

IUPAC Name |

3-amino-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-8-3-6-11(7-4-8)9(12)2-5-10;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFHMHAIHADKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mannich Reaction as the Principal Synthetic Route

The most commonly employed method for synthesizing 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride is the Mannich reaction. This involves a three-component condensation reaction between:

- Formaldehyde (or paraformaldehyde as a formaldehyde source),

- 4-methylpiperidine (amine component),

- An appropriate ketone or aldehyde precursor (such as aminopropanone).

The reaction proceeds through the formation of an iminium ion intermediate from the amine and formaldehyde, which then undergoes nucleophilic addition by the ketone or aldehyde to yield the amino ketone product.

Key parameters influencing the Mannich reaction include:

- Molar ratios: Optimal molar ratios have been reported as 1:1.2:1 for ketone:formaldehyde:amine, respectively, to maximize yield and minimize side reactions.

- Solvent system: Ethanol containing concentrated hydrochloric acid is preferred over pure ethanol or other solvents, as the acidic medium promotes iminium ion formation and stabilizes the hydrochloride salt of the product.

- Temperature: Reactions are typically conducted at room temperature to 130°C, depending on reactant reactivity and desired reaction rates.

- Reaction time: Several hours (commonly 3-6 hours) are needed to ensure complete conversion.

This method yields the hydrochloride salt form directly, enhancing solubility and facilitating isolation.

Reaction Conditions and Optimization

Research on structurally related amino ketones (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides) provides valuable insights into optimizing reaction conditions applicable to this compound synthesis:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Molar ratio (ketone:formaldehyde:amine) | 1 : 1.2 : 1 | Improves yield compared to 2:2:1 ratio |

| Solvent | Ethanol + concentrated HCl | Acidic environment favors product formation and salt stability |

| Temperature | Room temperature to 130°C | Higher temperatures accelerate reaction but require monitoring |

| Reaction time | 3-6 hours | Ensures complete conversion |

These conditions have resulted in yields ranging from 87% to 98% in related Mannich products, indicating high efficiency and reproducibility.

Catalysts and Reagents

While the Mannich reaction typically proceeds without external catalysts, the presence of hydrochloric acid acts both as a catalyst and as a reagent to form the hydrochloride salt of the product. The acid catalyzes iminium ion formation, a key intermediate in the reaction mechanism.

In some cases, solvents like methanol or ethanol are used interchangeably, but ethanol with HCl is preferred for better solubility and product isolation.

Purification and Characterization

After synthesis, the product is often isolated as the hydrochloride salt by:

- Precipitation upon cooling,

- Filtration,

- Washing with cold ethanol or ether to remove impurities.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both $$^{1}H$$ and $$^{13}C$$ NMR confirm the chemical structure by identifying characteristic methylene, methyl, amino, and piperidine ring protons and carbons.

- Mass Spectrometry (MS): Confirms molecular weight.

- Infrared (IR) Spectroscopy: Identifies functional groups such as carbonyl (C=O) stretching vibrations.

- Elemental Analysis: Confirms purity and composition.

Summary Table of Typical Mannich Reaction for this compound

| Step | Description |

|---|---|

| Reactants | 4-methylpiperidine, formaldehyde (or paraformaldehyde), aminopropanone precursor |

| Catalyst/Acid | Concentrated hydrochloric acid |

| Solvent | Ethanol |

| Temperature | Room temperature to 130°C |

| Reaction time | 3-6 hours |

| Product isolation | Precipitation, filtration, washing |

| Yield | Typically 87-98% (based on related Mannich reactions) |

Additional Notes on Reaction Mechanism and Applications

- The Mannich reaction mechanism involves the formation of an iminium ion intermediate from the amine and formaldehyde, which is then attacked by the nucleophilic ketone.

- The hydrochloride salt form improves water solubility and stability, facilitating biological applications.

- The compound’s amino ketone and piperidine functionalities make it reactive in further synthetic transformations and relevant in studies involving neurotransmitter receptor interactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a critical building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical chemistry where it acts as an intermediate in the synthesis of various therapeutic agents.

Medicinal Chemistry

3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride has been investigated for its potential therapeutic properties:

- Antidepressants : It is studied as a precursor for synthesizing compounds targeting neurotransmitter systems involved in mood regulation.

- Analgesics : Research indicates potential applications in developing pain relief medications due to its interaction with biological pathways related to pain perception.

Biological Studies

The compound is employed in biological research to study enzyme mechanisms and protein interactions. Its structure allows it to form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.

Table 1: Summary of Applications

Case Study 1: Development of Antidepressants

Research conducted by pharmaceutical companies has shown that derivatives of this compound exhibit significant activity on serotonin receptors, leading to promising results in preclinical trials for treating depression.

Case Study 2: Analgesic Properties

A study published in a pharmacology journal highlighted the analgesic effects of compounds derived from this chemical structure. The findings suggest that these derivatives could modulate pain pathways effectively, warranting further clinical investigation.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of the Piperidinyl Substituent

Variations in the substituent position on the piperidine ring significantly alter molecular interactions. Key examples include:

- 3-Amino-1-(4-hydroxypiperidin-1-yl)-1-propanone hydrochloride (): The hydroxyl group introduces hydrogen-bonding capability, improving solubility but possibly reducing lipophilicity compared to the 4-methyl derivative.

Table 1: Positional Isomer Comparison

| Compound | Piperidine Substituent | Key Feature |

|---|---|---|

| 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone HCl | 4-methyl | Enhanced lipophilicity |

| 3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone HCl | 2-methyl | Reduced steric hindrance |

| 3-Amino-1-(4-hydroxypiperidin-1-yl)-1-propanone HCl | 4-hydroxy | Improved solubility via H-bonding |

Aromatic vs. Heterocyclic Substituents

The presence or absence of aromatic groups on the propanone backbone diversifies biological activity:

- Bupropion Hydrochloride (): Features a 3-chlorophenyl group and a tert-butylamino moiety. Its antidepressant and smoking cessation applications highlight how aromatic substituents (e.g., chlorophenyl) can enhance CNS penetration and receptor affinity.

- Dyclonine Hydrochloride (): Contains a 4-butoxyphenyl group, contributing to its use as a topical anesthetic. The bulky butoxy group likely increases membrane permeability and local anesthetic potency.

Table 2: Aromatic Substituent Impact

| Compound | Substituent | Therapeutic Use |

|---|---|---|

| Bupropion HCl | 3-Chlorophenyl | Antidepressant, smoking cessation |

| Dyclonine HCl | 4-Butoxyphenyl | Topical anesthetic |

| Target Compound | 4-Methylpiperidinyl | Unknown (structural studies) |

Heterocyclic Ring Modifications

Replacing the piperidinyl group with other heterocycles alters pharmacokinetic profiles:

Table 3: Heterocyclic Variations

| Compound | Heterocycle | Functional Impact |

|---|---|---|

| Aldi-4 | Piperidinyl + Cl | ALDH inhibition |

| Target Compound | 4-Methylpiperidinyl | Uncharacterized |

| 3-Amino-1-[4-(2-hydroxyethyl)-piperazinyl]-1-propanone HCl | Piperazinyl | Enhanced polarity |

Amino Group Modifications

The amino group’s substitution pattern influences receptor binding and metabolic stability:

- SCH 23390 (): A D1-dopamine antagonist with a methylamino group, demonstrating how N-alkylation affects receptor selectivity.

Table 4: Amino Group Comparisons

| Compound | Amino Substituent | Biological Effect |

|---|---|---|

| Target Compound | Primary amine | Uncharacterized |

| 3-(Dimethylamino)-1-(3-thienyl)-1-propanone HCl | Dimethylamino | Increased basicity |

| SCH 23390 | Methylamino | D1 receptor antagonism |

Key Research Findings and Implications

- Positional Isomerism : The 4-methylpiperidinyl group in the target compound may confer greater metabolic stability compared to hydroxylated analogs ().

- Therapeutic Potential: Structural similarities to Bupropion () suggest possible CNS applications, but the absence of an aromatic ring might limit blood-brain barrier penetration.

- Solubility Considerations : Hydrochloride salts (common in all compounds) ensure moderate aqueous solubility, but substituents like hydroxyl or piperazinyl groups further enhance it ().

Biologische Aktivität

3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride (CAS Number: 1046757-33-8) is a chemical compound with significant biological activity and applications in medicinal chemistry. This compound features an amino group, a piperidine ring, and a propanone moiety, which contribute to its interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₉ClN₂O

- Molecular Weight : 188.72 g/mol

- Physical State : Typically available as a hydrochloride salt, enhancing solubility and stability.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The amino group forms hydrogen bonds with enzyme active sites, potentially influencing enzyme kinetics.

- Receptor Modulation : The piperidine ring may fit into hydrophobic pockets of receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that compounds structurally similar to this compound show promise in cancer treatment:

- Cytotoxicity : In vitro assays reveal that this compound can induce apoptosis in cancer cell lines, including prostate cancer cells (PC-3) .

- Mechanism : The compound has been shown to inhibit DNA topoisomerases, which are crucial for DNA replication and repair .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

- Inhibition Studies : Research indicates that related Mannich bases exhibit antimicrobial activity against various bacterial strains . This suggests potential applications in developing new antimicrobial agents.

Case Studies

A number of case studies have focused on the efficacy and safety profile of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against PC-3 cells with an IC50 value of approximately 10 µM. |

| Study B | Enzyme Interaction | Showed that the compound modulates enzyme activity by affecting substrate binding affinity. |

| Study C | Antimicrobial Effects | Exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. |

Synthesis and Applications

The synthesis of this compound typically involves:

- Starting Materials : Reaction of 4-methylpiperidine with suitable precursors like 3-chloropropanone.

- Synthetic Route : Conducted under basic conditions to facilitate nucleophilic substitution, followed by acidification to yield the hydrochloride salt.

Applications in Research and Industry

- Organic Synthesis : Used as a building block for synthesizing more complex molecules.

- Pharmaceutical Development : Investigated as a precursor for developing novel therapeutic agents targeting various diseases.

Q & A

Q. What are the established synthetic routes for 3-Amino-1-(4-methylpiperidin-1-yl)-1-propanone hydrochloride, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via Mannich reactions , which involve a ketone, formaldehyde (or paraformaldehyde), and an amine. For example:

- Ketone component : Acetophenone derivatives (e.g., 4'-substituted acetophenones).

- Amine component : 4-Methylpiperidine hydrochloride.

- Reaction conditions : Yields of 87–98% are achievable under optimized conditions, such as controlled pH and temperature (e.g., reflux in ethanol or aqueous media) .

- Purification : Recrystallization from ethanol or acetone is typical.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Storage : In airtight containers at 2–8°C, away from moisture and oxidizers .

- Spill management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

- Toxicity : Acute toxicity data (e.g., intravenously administered LD₅₀ in mice: 150 mg/kg for structurally similar compounds) suggest strict handling protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal analysis data (e.g., DSC vs. TGA) for this compound?

Methodological Answer:

- Controlled heating rates : Use slow rates (e.g., 5°C/min) to minimize artifacts in DSC and TGA .

- Sample preparation : Ensure uniform particle size to avoid inconsistent mass loss in TGA .

- Complementary techniques : Pair thermal data with variable-temperature XRD or IR to correlate phase transitions with structural changes .

- Example : A DSC endotherm at 190°C may correspond to melting, while TGA mass loss at higher temperatures reflects decomposition .

Q. What strategies are recommended for analyzing tautomeric forms in related propanone derivatives?

Methodological Answer:

- Solution-state NMR : Monitor keto-enol tautomerism via chemical shifts (e.g., enolic OH protons at δ 10–15 ppm) .

- UV-Vis spectroscopy : Detect tautomeric equilibrium shifts using solvent-dependent absorbance (e.g., enol form stabilization in polar solvents) .

- Computational modeling : DFT calculations predict relative stability of tautomers (e.g., enol vs. keto forms) .

Q. How should cytotoxicity data be interpreted given structural similarities to known cytotoxic agents?

Methodological Answer:

- Structure-activity relationship (SAR) : Compare the compound’s 4-methylpiperidine and propanone moieties to cytotoxic 1-aryl-3-phenethylamino-1-propanone derivatives .

- In vitro assays :

- Mechanistic studies : Evaluate interactions with biological targets (e.g., kinase inhibition) via molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.